molecular formula C8H13FO2 B6619379 2-(4-Fluorocyclohexyl)acetic acid CAS No. 405-49-2

2-(4-Fluorocyclohexyl)acetic acid

Cat. No.: B6619379
CAS No.: 405-49-2
M. Wt: 160.19 g/mol
InChI Key: HBDMWDUTYNPYBH-UHFFFAOYSA-N
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Description

2-(4-Fluorocyclohexyl)acetic acid is an organic compound with the molecular formula C8H13FO2 and a molecular weight of 160.19 g/mol . It is a fluorinated derivative of cyclohexylacetic acid, characterized by the presence of a fluorine atom on the cyclohexyl ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorocyclohexyl)acetic acid typically involves the fluorination of cyclohexylacetic acid. One common method includes the reaction of cyclohexylacetic acid with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorocyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the cyclohexyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylmethanol derivatives.

    Substitution: Formation of various substituted cyclohexylacetic acid derivatives.

Scientific Research Applications

2-(4-Fluorocyclohexyl)acetic acid is utilized in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: In studies involving the interaction of fluorinated compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its unique fluorinated structure, which can influence the pharmacokinetic properties of drug candidates.

    Industry: Used in the development of specialty chemicals and materials with specific properties imparted by the fluorine atom.

Mechanism of Action

The mechanism of action of 2-(4-Fluorocyclohexyl)acetic acid is primarily related to its ability to interact with biological molecules through its fluorinated cyclohexyl ring. The fluorine atom can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various molecular pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylacetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Fluorocyclohexanecarboxylic acid: Similar structure but with the carboxylic acid group directly attached to the cyclohexyl ring.

    2-(4-Chlorocyclohexyl)acetic acid: Chlorine atom instead of fluorine, leading to different reactivity and biological interactions.

Uniqueness

2-(4-Fluorocyclohexyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties can enhance the compound’s performance in various applications, making it a valuable tool in research and development .

Properties

IUPAC Name

2-(4-fluorocyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDMWDUTYNPYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305280
Record name 4-Fluorocyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-49-2
Record name 4-Fluorocyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorocyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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